

Kinetic analysis of 4-nitrophenyl ester hydrolysis

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Compound of Interest

Compound Name: 4-Nitrophenylacetic acid

Cat. No.: B359581

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A comprehensive guide to the kinetic analysis of 4-nitrophenyl ester hydrolysis, this document provides researchers, scientists, and drug development professionals with a comparative overview of reaction kinetics under various conditions. The guide includes detailed experimental protocols, comparative data, and visual workflows to facilitate a deeper understanding of structure-reactivity relationships.

Comparative Kinetic Data

The rate of hydrolysis of 4-nitrophenyl esters is significantly influenced by the structure of the ester, the catalyst used, and the reaction conditions such as pH and solvent. Below are comparative data summarizing the kinetic parameters for the hydrolysis of various 4-nitrophenyl esters under different catalytic conditions.

Alkaline Hydrolysis of Toluic Acid, 4-Nitrophenyl Esters

The position of the methyl group on the benzoyl moiety of toluic acid, 4-nitrophenyl esters introduces electronic and steric effects that influence the rate of alkaline hydrolysis.[\[1\]](#)

Compound	Second-Order Rate Constant (k) in Aqueous Solution
o-Toluic acid, 4-nitrophenyl ester	Data not available in provided search results
m-Toluic acid, 4-nitrophenyl ester	Data not available in provided search results
p-Toluic acid, 4-nitrophenyl ester	Data not available in provided search results

Note: While the source mentions the determination of these constants, specific values were not provided in the search snippets.

Enzymatic Hydrolysis of 4-Nitrophenyl Aliphatic Esters

The catalytic efficiency of enzymes in hydrolyzing 4-nitrophenyl esters varies with the acyl chain length of the substrate. The following table presents kinetic parameters for the hydrolysis of different 4-nitrophenyl aliphatic esters by wild-type lipase.[2]

Substrate	Vmax (U/mg protein)
p-Nitrophenyl acetate	0.42
p-Nitrophenyl butyrate	0.95
p-Nitrophenyl octanoate	1.1
p-Nitrophenyl dodecanoate	0.78
p-Nitrophenyl palmitate	0.18

These data indicate that the wild-type lipase exhibits the highest activity towards the p-nitrophenyl octanoate substrate.[2]

Experimental Protocols

The following are generalized protocols for conducting the kinetic analysis of 4-nitrophenyl ester hydrolysis.

Protocol 1: Alkaline Hydrolysis of o-Toluic Acid, 4-Nitrophenyl Ester[3]

This protocol details the procedure for studying the hydrolysis kinetics under pseudo-first-order conditions.[3]

Materials and Reagents:

- o-Toluic acid, 4-nitrophenyl ester
- Sodium hydroxide (NaOH) solution of known concentration
- Buffer solutions (e.g., carbonate-bicarbonate for pH 8-11)
- Organic solvent (e.g., acetonitrile or DMSO)
- Deionized water
- UV-Vis spectrophotometer with a temperature-controlled cuvette holder
- 1 cm quartz cuvettes

Procedure:

- Preparation of Stock Solution: Prepare a stock solution of o-toluic acid, 4-nitrophenyl ester (e.g., 10 mM) by dissolving it in a suitable organic solvent.[3]
- Calibration Curve: Prepare a series of standard solutions of 4-nitrophenol in a high pH solution (e.g., 0.1 M NaOH) to ensure complete conversion to the 4-nitrophenolate ion. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_{max}), typically around 400-405 nm, and plot a calibration curve of absorbance versus concentration.[3]
- Kinetic Measurement:
 - Set the UV-Vis spectrophotometer to the predetermined λ_{max} (around 400-405 nm) and equilibrate the cuvette holder to the desired temperature (e.g., 25 °C).[3]

- In a quartz cuvette, prepare the reaction mixture by adding the buffer and NaOH solution. [3]
- Initiate the reaction by adding a small, precise volume of the ester stock solution to the cuvette. The final concentration of the ester should be significantly lower than the NaOH concentration (at least 10-fold excess) to maintain pseudo-first-order conditions.[3]
- Immediately start monitoring the increase in absorbance over time.

Data Analysis:

- The concentration of the 4-nitrophenolate product is monitored over time by measuring the absorbance at its λ_{max} .[3]
- Plot $\ln(A_{\infty} - A_t)$ versus time (t), where A_{∞} is the absorbance at the completion of the reaction and A_t is the absorbance at time t .
- The observed rate constant (k_{obs}) is determined from the slope of the resulting straight line, which is equal to $-k_{\text{obs}}$.[3]
- To determine the second-order rate constant (k_2), repeat the experiment at different NaOH concentrations and plot the calculated k_{obs} values against the corresponding NaOH concentrations.[3]

Protocol 2: Enzymatic Hydrolysis for Esterase Activity Assay[4]

This protocol is suitable for measuring the activity of esterases using a chromogenic substrate. [4]

Materials and Reagents:

- o-Toluidic acid, 4-nitrophenyl ester or other suitable 4-nitrophenyl ester
- Esterase (e.g., recombinant human carboxylesterase 1)
- Potassium phosphate buffer (e.g., 50 mM, pH 7.4)

- Dimethyl sulfoxide (DMSO)
- Microplate reader

Procedure:

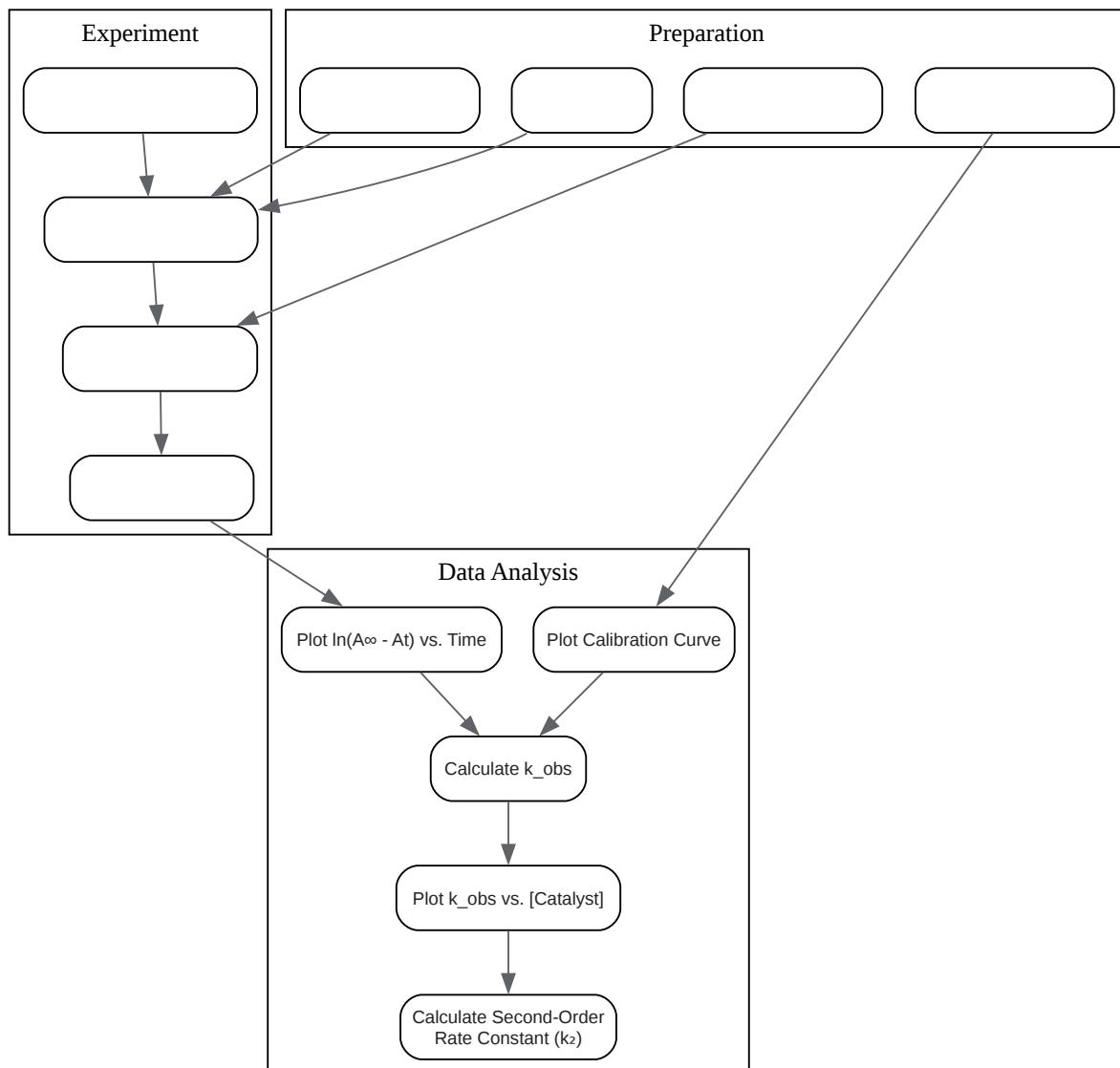
- Substrate Stock Solution: Prepare a stock solution of the 4-nitrophenyl ester (e.g., 10 mM) in DMSO due to its limited aqueous solubility.[4]
- Enzyme Solution: Prepare a stock solution of the esterase in a suitable buffer and keep it on ice.[4]
- Enzyme Activity Assay:
 - In a microplate, add the buffer and the enzyme solution.
 - Initiate the reaction by adding the substrate stock solution to each well. A typical starting concentration for the substrate is 100 μ M.[4]
 - Immediately place the microplate in a pre-warmed microplate reader and measure the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.[4]

Data Analysis:

- Calculate the rate of the reaction (Δ Abs/min) from the linear portion of the absorbance versus time plot.[4]
- The rate of 4-nitrophenol formation is directly proportional to the esterase activity.[4]

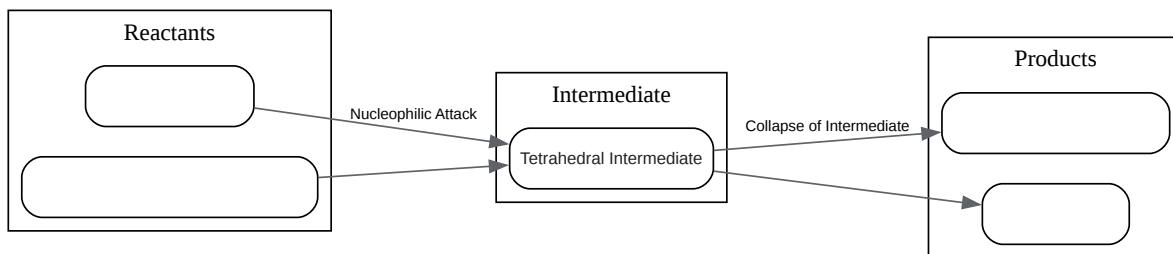
Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the kinetic analysis of 4-nitrophenyl ester hydrolysis.

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Caption: Experimental workflow for kinetic analysis of 4-nitrophenyl ester hydrolysis.

The hydrolysis of 4-nitrophenyl esters proceeds via nucleophilic attack on the carbonyl carbon of the ester. In enzymatic catalysis, such as with chymotrypsin, this involves a catalytic triad in the enzyme's active site.[5][6][7]



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Caption: Generalized mechanism for the hydrolysis of 4-nitrophenyl esters.

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